Ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate
Overview
Description
The compound you mentioned seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The “tert-butyl” part refers to a functional group (C(CH3)3), which is a branch of the main molecule. The “ethyl” part refers to another functional group (-CH2CH3), and “carboxylate” refers to a -COO- group .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For example, the structure of tert-Butyl ethyl ether, a related compound, has been reported with a molecular weight of 102.17 and a linear formula of C2H5OC(CH3)3 .Chemical Reactions Analysis
Ethers can undergo a variety of reactions. For example, they can be cleaved by strong acids like HI or HBr to form alcohols and alkyl halides . The mechanism of this reaction can be either S_N1 or S_N2, depending on the structure of the ether .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, tert-Butyl alcohol, a related compound, is a colorless solid with a camphor-like odor. It is miscible with water, ethanol, and diethyl ether .Safety and Hazards
Future Directions
The future directions in the study of a compound depend on its potential applications. For example, the unique reactivity pattern of the tert-butyl group has been highlighted in various applications, from chemical transformations to its relevance in nature and its implication in biosynthetic and biodegradation pathways .
Properties
IUPAC Name |
ethyl 5-tert-butyl-1H-pyrazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-9(13)7-6-11-12-8(7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPACIVSDAKLBLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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